molecular formula C11H20N2O4 B150714 (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate CAS No. 254881-77-1

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B150714
CAS No.: 254881-77-1
M. Wt: 244.29 g/mol
InChI Key: IOLQYMRFIIVPMQ-JGVFFNPUSA-N
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Description

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (CAS: 254881-77-1) is a chiral pyrrolidine derivative widely employed as a building block in asymmetric synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl ester at the 2-position, and a primary amine at the 4-position. This compound is critical for synthesizing peptidomimetics, protease inhibitors, and other bioactive molecules due to its stereochemical rigidity and functional versatility .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQYMRFIIVPMQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254881-77-1
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
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Preparation Methods

Chiral Pool Approach

The (2R,4S) configuration is often derived from enantiomerically pure starting materials. For example, L-proline or its derivatives serve as chiral precursors due to their inherent stereochemical properties. A patented method (EP2468724B1) describes the synthesis of analogous pyrrolidine compounds via:

  • Ring-opening of proline derivatives followed by re-functionalization.

  • Asymmetric hydrogenation of pyrroline intermediates using chiral catalysts (e.g., Rhodium with DuPhos ligands).

Example Protocol:

  • Starting material : (S)-pyroglutamic acid is reduced to (S)-prolinol.

  • Oxidation and protection : The hydroxyl group is oxidized to a ketone, followed by Boc protection of the nitrogen.

  • Reductive amination : Introduction of the C4 amine via stereoselective reductive amination using sodium cyanoborohydride and ammonium acetate.

Functional Group Installation and Protection

Boc Protection at N1

The tert-butoxycarbonyl (Boc) group is introduced early to shield the pyrrolidine nitrogen during subsequent reactions:

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

  • Conditions : Stirring at 0–25°C for 4–12 hours, followed by aqueous workup.

Methyl Ester Formation at C2

Esterification is achieved via:

  • Fisher esterification : Reacting the carboxylic acid with methanol under acidic conditions (H₂SO₄ or HCl).

  • CDI-mediated coupling : Using 1,1'-carbonyldiimidazole (CDI) to activate the acid before methanol addition.

Stereochemical Control at C4

The C4 amine’s (S)-configuration is critical and is introduced via:

  • Enantioselective enzymatic resolution : Using lipases or acylases to separate racemic mixtures.

  • Diastereomeric crystallization : Resolving intermediates with chiral acids (e.g., tartaric acid).

Key Data from Patent EP2468724B1:

StepConditionsYieldPurity (HPLC)
Reductive aminationNH₄OAc, NaBH₃CN, MeOH, 25°C, 12h78%95.2%
CrystallizationAcetone/H₂O (3:1), −20°C, 24h85%99.1%

Purification and Isolation

Crystallization Techniques

The final compound is purified via solvent-dependent crystallization:

  • Solvent system : Acetone and water (3:1 v/v) at −20°C.

  • Yield : 85% with >99% enantiomeric excess (ee).

Chromatographic Methods

  • Flash chromatography : Silica gel with ethyl acetate/hexane (1:2) for intermediate purification.

  • Preparative HPLC : C18 column with acetonitrile/water (0.1% TFA) for final polishing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OMe), 3.25–3.40 (m, 2H, H3/H5), 4.15 (dd, J = 8.4 Hz, H2), 1.90–2.10 (m, 2H, H4).

  • HRMS (ESI+) : m/z calcd. for C₁₁H₂₀N₂O₄ [M+H]⁺ 245.1497, found 245.1493.

X-ray Diffraction

Single-crystal X-ray analysis confirms the (2R,4S) configuration, with crystal parameters:

  • Space group : P2₁2₁2₁

  • Unit cell : a = 8.54 Å, b = 10.23 Å, c = 12.67 Å.

Scale-Up and Industrial Considerations

Solvent Recovery

  • Acetone and MTBE are recycled via distillation, reducing environmental impact.

Regulatory Compliance

  • Genotoxic impurities : Controlled to <1 ppm per ICH Q3D guidelines .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a pyrrolidine ring structure with two carboxylate groups and a tert-butyl substituent, which contributes to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. Studies have shown that modifications to the pyrrolidine structure can enhance efficacy against viruses such as HIV and Hepatitis C. The specific stereochemistry of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate may influence its binding affinity to viral enzymes or receptors .

Neuroprotective Effects : Some studies suggest that compounds similar to this compound may have neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Synthetic Chemistry

Building Block in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .

Chiral Auxiliary : The chiral nature of this compound makes it valuable as a chiral auxiliary in asymmetric synthesis. It can facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceuticals .

Case Study 1: Antiviral Drug Development

A study investigated the antiviral potential of modified pyrrolidine derivatives against HIV. The findings indicated that specific modifications at the nitrogen atom significantly enhanced antiviral activity. This compound was evaluated for its efficacy and showed promising results in vitro .

Case Study 2: Neuroprotection

In a model of neurodegeneration, researchers tested several pyrrolidine derivatives for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The study found that this compound exhibited significant neuroprotective effects compared to controls .

Mechanism of Action

The mechanism of action of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 242.27 g/mol
  • Storage : Requires inert atmosphere (argon) and storage at -20°C to prevent degradation .

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Substituent (Position 4) Molecular Formula Key Properties Applications References
(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate 254881-77-1 -NH₂ (Amino) C₁₁H₁₈N₂O₄ - Reactive amine for coupling
- Chiral scaffold for drug synthesis
Protease inhibitors, peptidomimetics
(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate 121147-94-2 -O(Bz) (Benzoyloxy) C₁₈H₂₃NO₆ - Bulky ester group
- Stable under basic conditions
Protecting group strategies, stereoselective synthesis
(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate 203866-18-6 -F (Fluoro) C₁₁H₁₈FNO₄ - Enhanced metabolic stability
- Electron-withdrawing effects
Fluorinated drug analogs, kinase inhibitors
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate 114676-69-6 -OH (Hydroxy) C₁₁H₁₉NO₅ - Hydrogen-bonding capability
- Moderate reactivity
Prodrug synthesis, solubility modulation
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, HCl 171110-72-8 -NH₂·HCl (Amino hydrochloride) C₁₁H₁₉ClN₂O₄ - Improved aqueous solubility
- Salt form for stability
Pharmaceutical intermediates

Reactivity and Functional Group Analysis

  • Amino Group (Target Compound): The primary amine at position 4 enables nucleophilic reactions (e.g., amide bond formation, reductive amination). This contrasts with the inert benzoyloxy or fluoro groups in analogs, which are less reactive but provide steric or electronic stabilization .
  • Hydroxy Group : The hydroxyl analog (CAS 114676-69-6) participates in hydrogen bonding, enhancing solubility in polar solvents. However, it requires protection during synthetic steps to prevent undesired side reactions .
  • Fluoro Group : Fluorinated derivatives (e.g., CAS 203866-18-6) exhibit increased metabolic stability and lipophilicity, making them valuable in CNS-targeting drugs .

Biological Activity

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, with the CAS number 254881-77-1, is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is structurally characterized by a tert-butyl group and two carboxylate functionalities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 254881-77-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that this compound may exhibit significant effects on cellular processes, potentially influencing antimicrobial activity, enzyme inhibition, and receptor interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine derivatives display notable antimicrobial properties. For instance, modifications in the structure of pyrrolidine derivatives can enhance their efficacy against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Pyrrolidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µM
Compound BEscherichia coli16 µM
This compoundTBD

Note: TBD indicates that specific MIC data for this compound is still under investigation.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been explored. Studies suggest that similar compounds can inhibit key enzymes involved in metabolic pathways or bacterial cell wall synthesis.

Table 2: Enzyme Inhibition Studies

EnzymeInhibitor CompoundIC50 Value (µM)
β-lactamaseCompound C12
Dipeptidyl peptidase(2R,4S)-1-tert-butyl derivativeTBD

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of pyrrolidine derivatives:

  • Antibacterial Screening : A study evaluated a series of pyrrolidine derivatives for their antibacterial activity against resistant strains. The results indicated that modifications at the N-position significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of various derivatives on cancer cell lines. The findings suggested that certain structural features could lead to selective toxicity towards cancer cells while sparing normal cells.
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinities of (2R,4S)-1-tert-butyl derivatives to target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can improve binding and efficacy.

Q & A

Basic: What are the established synthetic routes for (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, and what key reaction conditions influence stereochemical purity?

Methodological Answer:
The synthesis typically involves multi-step sequences with strict control of stereochemistry. A common approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., THF, LDA at -78°C) to avoid racemization .
  • Step 2 : Introduction of the methyl ester via nucleophilic substitution or coupling reactions, often catalyzed by palladium complexes (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmospheres .
  • Step 3 : Amination at the 4-position using ammonia or protected amine precursors, with careful pH control to prevent epimerization .
    Critical Factors :
  • Temperature : Low temperatures (-78°C to 0°C) during Boc protection minimize side reactions.
  • Catalysts : Palladium-based catalysts enhance coupling efficiency but require rigorous exclusion of moisture .
  • Purification : Chiral HPLC or diastereomeric crystallization ensures stereochemical purity (>98% enantiomeric excess) .

Basic: How is the compound characterized to confirm its stereochemistry and purity in academic research?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the tert-butyl group (δ 1.2–1.4 ppm) and methyl ester (δ 3.6–3.8 ppm). Coupling constants (e.g., J2R,4S) validate the trans-diaxial configuration .
    • ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and ester carbonyl (δ 170–175 ppm) confirm functional groups .
  • Chiral HPLC : Separation on Chiralpak® AD-H columns with hexane/isopropanol eluents verifies enantiopurity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion [M+H]<sup>+</sup> at m/z 280.748 (calculated) .
  • IR Spectroscopy : Absorptions at 1680–1720 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H) confirm structural motifs .

Advanced: How do steric and electronic factors in the tert-butyl and methyl groups affect nucleophilic substitution reactions at the 4-amino position?

Methodological Answer:

  • Steric Hindrance : The bulky tert-butyl group at N1 restricts axial attack, favoring equatorial nucleophilic substitution. This is confirmed by kinetic studies showing slower reaction rates compared to non-Boc-protected analogs .
  • Electronic Effects : The electron-withdrawing Boc group polarizes the adjacent carbonyl, enhancing electrophilicity at the 4-position. Methyl ester electron donation slightly offsets this, requiring optimization of reaction pH (e.g., buffered conditions at pH 7–8) .
  • Case Study : In Boc-deprotection (HCl/dioxane), the tert-butyl group’s stability under acidic conditions allows selective removal without disrupting the methyl ester .

Advanced: What strategies resolve contradictions in reported reaction yields for its synthesis across literature sources?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Loading : Higher Pd(OAc)₂ concentrations (5–10 mol%) improve coupling efficiency but may reduce enantioselectivity due to ligand dissociation .
  • Solvent Polarity : THF vs. DMF alters reaction kinetics; polar aprotic solvents accelerate aminolysis but risk epimerization .
  • Workflow Adjustments :
    • Design of Experiments (DoE) : Systematic variation of temperature, catalyst, and solvent identifies optimal conditions (e.g., 40°C in THF with 5 mol% Pd).
    • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation to pinpoint yield-limiting steps .

Advanced: How can computational modeling predict the compound’s reactivity or guide synthesis optimization?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Models transition states for Boc-deprotection or ester hydrolysis, identifying energy barriers and regioselectivity trends .
    • Predicts stereochemical outcomes by comparing diastereomeric transition state energies (e.g., ΔΔG‡ for R,S vs. S,S configurations) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, explaining why polar solvents stabilize intermediates in coupling reactions .
  • Machine Learning (ML) : Trains on historical reaction data to recommend optimal catalysts or temperatures for new derivatives .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C in airtight containers to prevent hydrolysis of the methyl ester .
    • Moisture Control : Desiccants (e.g., silica gel) mitigate ester degradation; avoid aqueous buffers unless immediately prior to use .
  • Stability Indicators :
    • Discoloration (yellowing) suggests oxidation; monitor via UV-Vis (λmax 270 nm for degradation products).
    • Periodic HPLC analysis detects racemization (>2% enantiomeric impurity warrants repurification) .

Advanced: What role does this compound play in fragment-based drug discovery, particularly in targeting chiral enzymes?

Methodological Answer:

  • Fragment Screening : The rigid pyrrolidine scaffold serves as a core for designing inhibitors of prolyl oligopeptidase (POP) or dipeptidyl peptidase-4 (DPP-4).
    • Structure-Activity Relationship (SAR) : Modifications at the 4-amino position (e.g., fluorination) enhance binding affinity to POP’s S2 pocket .
  • Crystallography : Co-crystallization with DPP-4 (PDB ID: 4A5S) reveals hydrogen bonding between the Boc carbonyl and Arg125 .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff), showing nM-level affinity for optimized derivatives .

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